molecular formula C12H14N4O5 B8503074 2-[3-[1-(2-amino-2-oxo-ethyl)-3-hydroxy-5-oxo-2H-pyrrol-4-yl]-5-oxo-2H-pyrrol-1-yl]acetamide

2-[3-[1-(2-amino-2-oxo-ethyl)-3-hydroxy-5-oxo-2H-pyrrol-4-yl]-5-oxo-2H-pyrrol-1-yl]acetamide

Cat. No.: B8503074
M. Wt: 294.26 g/mol
InChI Key: XKXFKLBJKBIKAH-UHFFFAOYSA-N
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Description

2-[3-[1-(2-amino-2-oxo-ethyl)-3-hydroxy-5-oxo-2H-pyrrol-4-yl]-5-oxo-2H-pyrrol-1-yl]acetamide is a useful research compound. Its molecular formula is C12H14N4O5 and its molecular weight is 294.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N4O5

Molecular Weight

294.26 g/mol

IUPAC Name

2-[3-[1-(2-amino-2-oxoethyl)-3-hydroxy-5-oxo-2H-pyrrol-4-yl]-5-oxo-2H-pyrrol-1-yl]acetamide

InChI

InChI=1S/C12H14N4O5/c13-8(18)4-15-2-6(1-10(15)20)11-7(17)3-16(12(11)21)5-9(14)19/h1,17H,2-5H2,(H2,13,18)(H2,14,19)

InChI Key

XKXFKLBJKBIKAH-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)N1CC(=O)N)C2=C(CN(C2=O)CC(=O)N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.0 g (0.010 mol) of 1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-2H-pyrrole]-1,1'-diacetic acid diamide are suspended in 70 ml of methanol; 2.4 g of tris-(hydroxymethyl)-aminomethane are added and the whole is stirred at room temperature for 12 hours, during which time the free acid goes into solution and precipitates again in the form of a salt. The resulting precipitate is filtered off, washed with cold methanol and dried under greatly reduced pressure at 60°. The tris-(hydroxymethyl)-methylammonium salt of 1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-2H-pyrrole]-1,1'-diacetic acid diamide is obtained in the form of white crystals having a melting point of 203° (decomposition).

Synthesis routes and methods II

Procedure details

4.3 g of 2,5-dihydro-4-hydroxy-3-methoxycarbonyl-2-oxo-1H-pyrrole-1-acetamide are suspended in 50 ml of acetonitrile and 30 ml of water. Heating to 75° initiates the removal of carbon dioxide; the reaction mixture is stirred at this temperature for 12 hours. After cooling, the resulting product is filtered off, washed with water and acetone and dried under reduced pressure. 1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-2H-pyrrole]-1,1'-diacetic acid diamide is obtained in the form of white crystals having a melting point of 300° (decomposition). The product is identical to that described in Example 1.
Name
2,5-dihydro-4-hydroxy-3-methoxycarbonyl-2-oxo-1H-pyrrole-1-acetamide
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a manner analogous to that described in Example 13, from 1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-3H-pyrrole]-1,1'-diacetic acid diamide and 5 ml of 2-dimethylaminoethanol there is obtained the N,N-dimethyl-N-ethanolammonium salt of 1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-2H-pyrrole]-1,1'-diacetic acid diamide in the form of a white powder; melting point 170° (decomposition).
Name
1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-3H-pyrrole]-1,1'-diacetic acid diamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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